1-Bromo-5-methanesulfonylpentane
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Overview
Description
1-Bromo-5-methanesulfonylpentane is an organic compound with the molecular formula C6H13BrO2S. It is a brominated alkane with a methanesulfonyl group attached to the fifth carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-methanesulfonylpentane can be synthesized through a multi-step process involving the bromination of pentane derivatives and subsequent introduction of the methanesulfonyl group. One common method involves the reaction of 5-pentanol with hydrobromic acid (HBr) to form 5-bromopentane. This intermediate is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and sulfonylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-methanesulfonylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: The methanesulfonyl group can be converted to sulfonic acids or reduced to sulfides.
Scientific Research Applications
1-Bromo-5-methanesulfonylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-5-methanesulfonylpentane involves its reactivity as a brominated alkane and a sulfonyl compound. The bromine atom can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic and mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-chloropentane: Similar in structure but with a chlorine atom instead of a methanesulfonyl group.
1-Bromo-5-hydroxypentane: Contains a hydroxyl group instead of a methanesulfonyl group.
1-Bromo-5-methylpentane: Has a methyl group instead of a methanesulfonyl group.
Uniqueness
1-Bromo-5-methanesulfonylpentane is unique due to the presence of both a bromine atom and a methanesulfonyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C6H13BrO2S |
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Molecular Weight |
229.14 g/mol |
IUPAC Name |
1-bromo-5-methylsulfonylpentane |
InChI |
InChI=1S/C6H13BrO2S/c1-10(8,9)6-4-2-3-5-7/h2-6H2,1H3 |
InChI Key |
SFYIPPUWBJQMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCBr |
Origin of Product |
United States |
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